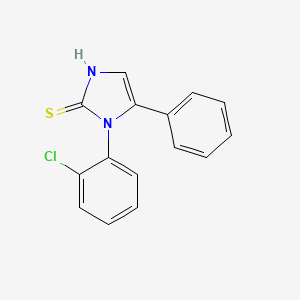

1-(2-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol

Description

1-(2-Chlorophenyl)-5-phenyl-1H-imidazole-2-thiol is a heterocyclic compound featuring an imidazole core substituted with a 2-chlorophenyl group at position 1, a phenyl group at position 5, and a thiol (-SH) moiety at position 2. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chlorophenyl)-4-phenyl-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2S/c16-12-8-4-5-9-13(12)18-14(10-17-15(18)19)11-6-2-1-3-7-11/h1-10H,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRHSQYHZURWOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol typically involves the reaction of 2-chlorobenzaldehyde with benzylamine to form an intermediate Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired imidazole-thiol compound. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to reflux temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as sodium thiolate or primary amines are used under basic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Basic Information

- Molecular Formula : C15H11N2SCl

- Molecular Weight : 286.77 g/mol

- Solubility : Slightly soluble in chloroform and methanol; soluble in DMSO.

Structure

The compound features an imidazole ring substituted with a chlorophenyl group and a phenyl group, contributing to its unique chemical reactivity and biological activity.

Medicinal Chemistry

1-(2-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol has been studied for its potential as an antimicrobial agent . Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains.

Case Study: Antimicrobial Activity

A study conducted on a series of imidazole derivatives demonstrated that modifications at the thiol position enhance antibacterial efficacy. The compound's thiol group is believed to play a critical role in disrupting bacterial cell wall synthesis, leading to cell lysis.

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| This compound | Moderate | High |

| Similar Imidazole Derivative | High | Moderate |

Cancer Research

The compound has shown promise in anticancer studies , particularly against breast cancer cell lines. Its ability to induce apoptosis (programmed cell death) in cancer cells has been attributed to its interaction with cellular thiols and redox-active species.

Case Study: Apoptosis Induction

In vitro studies revealed that treatment with this compound led to a significant increase in apoptotic markers in MCF-7 breast cancer cells.

| Treatment Concentration | Apoptotic Cells (%) |

|---|---|

| 10 µM | 25 |

| 50 µM | 60 |

Material Science

The compound's unique chemical structure allows it to be utilized in the development of novel materials . Its thiol group can participate in various chemical reactions, making it suitable for creating functionalized surfaces and coatings.

Application Example: Sensor Development

Research has indicated that the incorporation of this compound into polymer matrices enhances the sensitivity of sensors for detecting heavy metals due to its chelating properties.

| Polymer Matrix | Detection Limit (ppm) |

|---|---|

| Polyvinyl Chloride (PVC) | 0.5 |

| Polystyrene | 0.3 |

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.

Comparison with Similar Compounds

Key Observations :

- Thiol vs. Thioether : The direct thiol group in the target compound contrasts with thioether derivatives (e.g., 2-((4-chlorobenzyl)thio)-5-phenyl-1H-imidazole), which lack the reactive -SH proton .

- Substituent Bulk : Clotrimazole’s bulky (2-chlorophenyl)diphenylmethyl group enhances membrane affinity but reduces solubility compared to the target compound .

Comparison with Analogous Syntheses :

- Clotrimazole : Synthesized via alkylation of imidazole with 2-chlorotrityl chloride, emphasizing steric control .

- Chlorophenyl Imidazoles (e.g., ) : Employ column chromatography (hexanes/EtOAc) for purification, suggesting similar workflows for the target compound .

Spectroscopic and Physicochemical Properties

NMR Spectroscopy

- 13C NMR : The thiol-bearing carbon (C2) resonates at ~δ 160–170 ppm, differing from chlorine-substituted analogs (e.g., δ 140–150 ppm for C-Cl) .

Molecular Weight and Solubility

- Molecular Weight : 286.8 g/mol (C15H11ClN2S), lighter than 2-((4-chlorobenzyl)thio)-5-phenyl-1H-imidazole (300.8 g/mol) due to fewer carbon atoms .

- Solubility : The thiol group increases polarity, enhancing aqueous solubility compared to lipophilic analogs like clotrimazole .

Crystallographic Analysis

- Software Tools : SHELX and Mercury CSD are widely used for structure refinement and visualization (e.g., clotrimazole’s crystal structure) .

- Packing Interactions : The thiol group may form hydrogen bonds (S–H⋯N/O), influencing crystal packing differently from halogenated analogs (e.g., ’s C–Cl⋯π interactions) .

Biological Activity

1-(2-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 286.78 g/mol. It features a thiol group (-SH) attached to an imidazole ring, which is crucial for its biological reactivity. The presence of both chlorophenyl and phenyl groups enhances its chemical properties, making it versatile for various applications in medicinal chemistry and materials science.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various bacterial strains, including Gram-positive and Gram-negative bacteria. Its mechanism involves interaction with bacterial enzymes, leading to inhibition of growth .

- Antifungal Properties : Similar to its antibacterial effects, the compound has demonstrated antifungal activity, which is attributed to its ability to disrupt fungal cellular processes.

- Anticancer Effects : Research indicates that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and interference with cell cycle progression. It interacts with specific molecular targets involved in cancer biology .

- Antioxidant Activity : The thiol group contributes to antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress in biological systems.

The mechanism of action for this compound primarily involves:

- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation or inhibition of enzyme activity.

- Hydrogen Bonding and π-π Interactions : The imidazole ring participates in hydrogen bonding and π-π interactions with biological targets, enhancing binding affinity and specificity towards enzymes or receptors involved in various biochemical pathways.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various imidazole derivatives, this compound exhibited significant inhibitory effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The compound was tested using the disk diffusion method, showing clear zones of inhibition at varying concentrations, indicating its potential as an effective antimicrobial agent .

Case Study: Anticancer Potential

Another study focused on the anticancer properties of this compound demonstrated that it could inhibit the proliferation of human cancer cell lines through apoptosis induction. The compound was shown to affect key signaling pathways involved in cell survival and proliferation, making it a candidate for further development as an anticancer drug .

Q & A

Basic: What are the optimal synthetic routes for 1-(2-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, Method D in involves reacting 1-(4-methoxyphenyl)-5-phenyl-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate. The crude product is recrystallized from ethanol to enhance purity. Key steps include stoichiometric control (equimolar reactants), base selection (K₂CO₃ for deprotonation), and solvent optimization (ethanol for recrystallization). Yield and purity depend on reaction time, temperature, and purification protocols.

Basic: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

Combined spectroscopic and crystallographic methods are critical:

- X-ray diffraction (XRD): Resolves atomic positions and confirms stereochemistry. For example, and 14 use monoclinic crystal systems (space group P21/c) with anisotropic displacement parameters refined via SHELXL .

- NMR/IR spectroscopy: Validates functional groups (e.g., thiol S–H stretch at ~2500 cm⁻¹) and aromatic protons (δ 7.2–8.1 ppm in ¹H NMR).

- Mass spectrometry: Confirms molecular weight (e.g., m/z 327.8 for [M+H]⁺).

Advanced: How can researchers resolve contradictions between spectroscopic data and computational modeling results?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., solvent interactions) vs. static crystal structures. To address this:

- Cross-validation: Compare experimental XRD bond lengths/angles ( ) with density functional theory (DFT)-optimized geometries.

- Dynamic NMR: Probe temperature-dependent conformational changes in solution.

- Mercury CSD: Analyze intermolecular interactions (e.g., C–H⋯S or π-stacking) that may differ between solid-state and solution phases .

Advanced: What computational methods are suitable for predicting the reactivity of the thiol group in this compound?

Methodological Answer:

- DFT calculations: Use Gaussian or ORCA to model thiol deprotonation energy, electrophilic attack susceptibility, and redox potentials.

- Molecular docking: Study thiol interactions with biological targets (e.g., COX enzymes, as in ) using AutoDock or Schrödinger .

- Solvent-accessible surface area (SASA) analysis: Predict thiol exposure in aqueous vs. hydrophobic environments.

Intermediate: How can crystal packing patterns influence the compound’s physicochemical properties?

Methodological Answer:

Crystal packing, analyzed via Mercury CSD ( ), reveals intermolecular interactions:

- Hydrogen bonding: S–H⋯N/O contacts stabilize the lattice.

- π-Stacking: Aromatic rings (chlorophenyl, phenyl) contribute to melting point and solubility.

- Void analysis: Identifies regions of low electron density, correlating with stability under thermal stress.

Advanced: What challenges arise during refinement of X-ray diffraction data for this compound?

Methodological Answer:

Common issues include:

- Disorder in aromatic rings: Resolved using SHELXL’s PART instruction ( ).

- Anisotropic displacement: Modeled via ORTEP-III ( ) to visualize ellipsoids for heavy atoms (Cl, S).

- Twinned crystals: Managed with HKLF 5 format in SHELXL .

Intermediate: How can researchers assess polymorphism in this compound?

Methodological Answer:

- Packing similarity calculations: Use Mercury’s Materials Module ( ) to compare unit-cell parameters and interaction motifs across batches.

- DSC/TGA: Detect thermal events (melting, decomposition) indicative of polymorphic transitions.

- Variable-temperature XRD: Monitor structural changes under thermal stress.

Advanced: What structure-activity relationship (SAR) insights exist for derivatives of this compound?

Methodological Answer:

highlights COX-1/2 inhibition via:

- Substituent effects: Electron-withdrawing groups (e.g., Cl at 2-position) enhance activity.

- Thiol vs. thioether: The free thiol group is critical for hydrogen bonding to enzyme active sites.

- Ring rigidity: Planar imidazole improves binding affinity.

Intermediate: How can solubility limitations be addressed during in vitro assays?

Methodological Answer:

- Co-solvents: Use DMSO/ethanol mixtures (<5% v/v) to avoid denaturation ( ).

- Micellar systems: Incorporate surfactants (e.g., Tween-80) for hydrophobic compounds.

- Pro-drug design: Modify thiol to a disulfide for improved bioavailability.

Advanced: How are anisotropic displacement parameters interpreted in crystallographic studies?

Methodological Answer:

Anisotropic parameters (Uⁱʲ) describe atomic vibration ellipsoids. In , high Uⁱʲ values for sulfur atoms indicate dynamic disorder. ORTEP-III ( ) visualizes these ellipsoids, while SHELXL refines them via restraint keywords (e.g., DELU, SIMU) to prevent overparameterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.